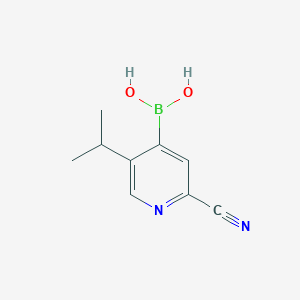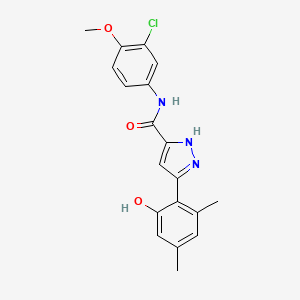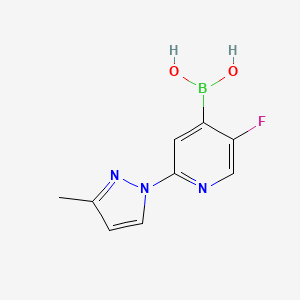
3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an ethylsulfanyl group at the 3-position, a phenyl group at the 6-position, and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfanyl-substituted hydrazine with phenyl-substituted nitrile in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
- 3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-thiol
Uniqueness
3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H11N3OS |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
3-ethylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11N3OS/c1-2-16-11-12-10(15)9(13-14-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
IKIUZYYCKRIJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)

![Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14088901.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)
![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)

![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)

